(2S)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid
Beschreibung
(2S)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid is a chiral carboxylic acid derivative characterized by:
- Stereochemistry: The (2S) configuration at the second carbon atom, critical for enantioselective interactions in biological or catalytic systems.
- Functional groups:
- Ethoxycarbonyl (-OCOOCH₂CH₃) at position 2.
- Phenylmethoxy (-OCH₂C₆H₅) at position 2.
- Methyl (-CH₃) substituent at position 3.
- Backbone: A butanoic acid framework (C₄ chain), modified with bulky substituents that influence steric hindrance and solubility.
Its reactivity and stability are likely governed by the interplay of electron-withdrawing (ethoxycarbonyl) and electron-donating (phenylmethoxy) groups .
Eigenschaften
IUPAC Name |
(2S)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-19-14(18)15(11(2)3,13(16)17)20-10-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,16,17)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIUCVPWPODFER-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)(C(=O)O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@](C(C)C)(C(=O)O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Fischer Esterification with Acid Catalysis
The ethoxycarbonyl group is introduced via Fischer esterification, where a carboxylic acid precursor reacts with ethanol under acidic conditions. For example, malonic acid derivatives are treated with excess ethanol in the presence of sulfuric acid at reflux (60–80°C) for 12–24 hours. This method achieves moderate yields (60–70%) but requires careful control of water removal to shift equilibrium toward ester formation.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Sulfuric acid (10 mol%) |
| Solvent | Ethanol (neat) |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 60–70% |
Phase-Transfer Catalyzed Alkylation
The phenylmethoxy group is installed via alkylation using benzyl bromide under phase-transfer conditions. A mixture of aqueous sodium hydroxide (40%) and dichloromethane, with tetrabutylammonium bromide as a catalyst, facilitates the reaction at 25–40°C. This method achieves high regioselectivity (>90%) due to the steric bulk of the intermediate.
Example Protocol
-
Dissolve the hydroxy precursor (1.0 equiv) in dichloromethane.
-
Add benzyl bromide (1.2 equiv) and tetrabutylammonium bromide (5 mol%).
-
Stir vigorously with 40% NaOH at 30°C for 6 hours.
Industrial Production Methods
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance mixing and heat transfer. A tandem system integrates esterification and alkylation steps:
-
Esterification Module : Malonic acid and ethanol are pumped through a heated reactor (70°C) with immobilized sulfuric acid on silica gel.
-
Alkylation Module : The ester intermediate reacts with benzyl bromide in a microreactor with in-line pH monitoring to maintain optimal basicity.
Advantages
-
30% reduction in reaction time compared to batch processes.
-
95% conversion efficiency due to precise stoichiometric control.
Stereoselective Synthesis Approaches
Chiral Auxiliary-Mediated Asymmetric Induction
The (2S) configuration is achieved using (R)-phenylglycinol as a chiral auxiliary. The auxiliary is coupled to a ketoester intermediate, inducing diastereoselective reduction with sodium borohydride (dr 8:1). Subsequent cleavage with hydrochloric acid yields the enantiomerically pure product (ee >98%).
Critical Steps
Enzymatic Resolution
Racemic mixtures are resolved using lipase B from Candida antarctica (CAL-B), which selectively hydrolyzes the (R)-enantiomer. The reaction is conducted in phosphate buffer (pH 7.0) at 37°C, achieving 48% yield of the (S)-enantiomer with 99% ee.
Purification and Characterization Techniques
Column Chromatography
Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (10:90 to 50:50). The target compound elutes at Rf = 0.3 (TLC, ethyl acetate/hexane 30:70).
Recrystallization
High-purity crystals are obtained by recrystallizing from ethanol/water (4:1 v/v) at -20°C. This step removes residual benzyl bromide and inorganic salts.
Characterization Data
| Property | Value |
|---|---|
| Melting Point | 112–114°C |
| [α]D²⁵ | +24.5° (c = 1.0, CHCl₃) |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H), 3.45 (s, 3H), 4.15 (q, 2H) |
Comparative Analysis of Methodologies
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Fischer Esterification | 65 | – | Moderate | High |
| Phase-Transfer Alkylation | 88 | – | High | Moderate |
| Chiral Auxiliary | 72 | 98 | Low | Low |
| Enzymatic Resolution | 48 | 99 | High | High |
The phase-transfer alkylation coupled with enzymatic resolution offers the best balance of yield, enantiopurity, and scalability for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing esters to alcohols.
Substitution: Reagents like sodium hydride (NaH) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2S)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Functional Group Variations
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
*Estimated based on structural similarity to and .
Key Comparative Insights
Steric and Electronic Effects
- Cbz-protected amino acid derivatives (e.g., Cbz-(S)-2-amino-3-hydroxy-3-methylbutanoic acid) share similar steric bulk but differ in polarity due to the amino group, enhancing their solubility in polar solvents .
Reactivity and Stability
- The ethoxycarbonyl group in the target compound may undergo hydrolysis under acidic/basic conditions, analogous to methyl esters in and . However, the phenylmethoxy group could stabilize the intermediate via resonance .
- Benzilic acid demonstrates high acidity (pKa ~2.5) due to delocalization of the negative charge across two phenyl rings, whereas the target compound’s acidity is likely weaker due to electron-withdrawing substituents .
Biologische Aktivität
(2S)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (2S)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid
- Molecular Formula : C13H18O4
- Molecular Weight : 250.28 g/mol
- CAS Number : 123254-58-0
Biological Activity Overview
Research indicates that (2S)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid exhibits various biological activities, including:
- Antioxidant Activity : The compound has demonstrated significant free radical scavenging potential.
- Antihypertensive Effects : It has been evaluated for its ability to lower blood pressure, showing promising results in preclinical studies.
- Urease Inhibition : The compound has shown potential in inhibiting urease, which is relevant for treating conditions associated with Helicobacter pylori infections.
The mechanisms through which (2S)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid exerts its effects are multifaceted:
- Antioxidant Mechanism : The compound's structure allows it to donate electrons and neutralize free radicals, thereby reducing oxidative stress.
- Receptor Interaction : Studies suggest that it may interact with angiotensin II receptors, contributing to its antihypertensive properties.
- Enzyme Inhibition : The urease inhibition mechanism involves binding to the active site of the enzyme, preventing its action and thus mitigating gastric ailments.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity of various derivatives of butanoic acid compounds, (2S)-2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid was found to outperform several known antioxidants in the DPPH assay. This suggests a strong potential for therapeutic applications in oxidative stress-related conditions.
Case Study 2: Antihypertensive Activity
A series of experiments were conducted on animal models to evaluate the antihypertensive effects of this compound. Results indicated a significant reduction in systolic blood pressure when administered at specific dosages, supporting its use as a potential treatment for hypertension .
Case Study 3: Urease Inhibition
The urease inhibition study highlighted the compound's effectiveness in reducing urease activity, which is crucial for managing H. pylori-related gastric disorders. Molecular docking studies revealed strong binding affinity between the compound and the urease active site, providing insights into its mechanism of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
